H-Leu-Gly-OH

Vue d'ensemble

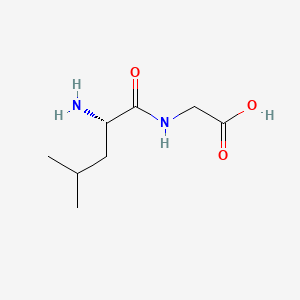

Description

Leucine-glycine, commonly referred to as H-Leu-Gly-OH, is a dipeptide composed of the amino acids leucine and glycine Dipeptides are the simplest form of peptides, consisting of just two amino acids linked by a single peptide bond Leucine is a branched-chain amino acid, while glycine is the smallest amino acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Leucine-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically begins with the attachment of glycine to the resin, followed by the addition of leucine. The peptide bond formation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

In industrial settings, leucine-glycine can be produced using enzymatic methods. Enzymes such as proteases and peptidases can catalyze the formation of dipeptides from their constituent amino acids. This method is advantageous due to its high specificity and mild reaction conditions. Additionally, fermentative processes using genetically engineered microorganisms have been developed to produce dipeptides, including leucine-glycine, on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

Leucine-glycine can undergo various chemical reactions, including:

Substitution: The amino groups in leucine-glycine can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin or pepsin, acidic conditions (e.g., hydrochloric acid), or basic conditions (e.g., sodium hydroxide).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products

Hydrolysis: Leucine and glycine.

Oxidation: Carbonyl derivatives of leucine and glycine.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

H-Leu-Gly-OH is utilized extensively in peptide synthesis, serving as a fundamental building block for constructing more complex peptides. This is crucial in drug development and biochemistry, where the formation of specific peptide sequences can lead to the creation of therapeutic agents .

Case Study: Solid Phase Peptide Synthesis (SPPS)

Research indicates that this compound can be effectively incorporated into peptide chains during SPPS. This method allows for the rapid assembly of peptides by attaching amino acids to a solid support, facilitating the synthesis of peptides with desired sequences .

Biochemical Research

Understanding Protein Interactions

In biochemical studies, this compound is used to investigate protein interactions and enzyme functions. Its incorporation into experimental designs aids researchers in understanding molecular mechanisms underlying various biological processes .

Example of Application

A study examining peptide recognition by synthetic receptors highlighted the importance of dipeptides like this compound in enhancing binding affinities and selectivity in molecular recognition systems. Such findings contribute to advancements in drug delivery and biomolecular sensing .

Pharmaceutical Development

Therapeutic Potential

this compound is explored for its potential in developing novel therapeutic agents, particularly for metabolic disorders. Its amino acid composition may contribute to improved efficacy in drug formulations aimed at treating conditions such as diabetes and obesity .

Research Insights

Pharmaceutical studies have demonstrated that dipeptides like this compound can influence metabolic pathways, suggesting their utility in designing drugs that target specific physiological processes .

Cosmetic Formulations

Skin Benefits

The compound is incorporated into skincare products due to its beneficial properties, such as promoting skin hydration and elasticity. Its role as a humectant makes it valuable in cosmetic formulations aimed at improving skin texture and appearance .

Market Trends

With increasing consumer interest in anti-aging products, this compound's application in cosmetics aligns with market demands for effective skincare solutions that leverage natural ingredients .

Nutritional Supplements

Enhancing Muscle Recovery

Due to its composition of essential amino acids, this compound is included in dietary supplements designed to support muscle recovery and growth. Athletes and fitness enthusiasts often utilize these supplements to enhance performance and recovery post-exercise .

Scientific Evidence

Research supports the efficacy of amino acid supplementation, including dipeptides like this compound, in promoting muscle protein synthesis and reducing recovery time after intense physical activity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Essential for drug development |

| Biochemical Research | Investigating protein interactions and enzyme functions | Enhances understanding of biological processes |

| Pharmaceutical Development | Potential therapeutic agent for metabolic disorders | Aids in drug formulation |

| Cosmetic Formulations | Improves skin hydration and elasticity | Anti-aging benefits |

| Nutritional Supplements | Supports muscle recovery and growth | Enhances athletic performance |

Mécanisme D'action

The mechanism of action of leucine-glycine involves its interaction with specific molecular targets and pathways:

Peptide Transporters: Leucine-glycine is transported across cell membranes by peptide transporters such as PEPT1 and PEPT2.

Antioxidant Activity: Leucine-glycine exhibits antioxidant properties by scavenging reactive oxygen species and reducing oxidative stress.

Immune Modulation: Leucine-glycine can modulate immune responses by influencing the production of cytokines and other immune mediators.

Comparaison Avec Des Composés Similaires

Leucine-glycine can be compared with other dipeptides and small peptides:

Activité Biologique

H-Leu-Gly-OH, also known as Leucylglycine, is a dipeptide composed of the amino acids leucine and glycine. Its biological activities have garnered attention in various fields, particularly in nutrition and pharmacology. This article explores its biological activity, including its effects on hormone secretion, exercise performance, and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 1187-50-4 |

| Molecular Formula | C₁₀H₁₉N₃O₄ |

| Molecular Weight | 245.276 g/mol |

| Density | 1.199 g/cm³ |

| Melting Point | -220°C (dec.) |

| Boiling Point | 573.7°C at 760 mmHg |

1. Hormonal Influence

This compound has been shown to influence the secretion of anabolic hormones such as insulin and growth hormone. These hormones are crucial for muscle growth and recovery, making this compound a potential ergogenic aid in sports nutrition . The mechanism involves the stimulation of pathways that lead to increased hormone release during physical exertion.

2. Exercise Performance

Research indicates that amino acids and their derivatives, including this compound, can enhance exercise performance by:

- Increasing muscle protein synthesis : This is vital for recovery post-exercise.

- Reducing muscle damage : this compound may help mitigate exercise-induced muscle damage, promoting faster recovery .

- Improving mental performance : It has been noted to enhance cognitive function during stress-related tasks, which is beneficial for athletes .

3. Potential Therapeutic Applications

The compound's ability to modulate physiological responses suggests potential therapeutic uses:

- In metabolic disorders : Given its role in hormone secretion, it may help manage conditions like obesity and diabetes.

- In muscle-wasting diseases : this compound could be beneficial in conditions that lead to muscle atrophy by stimulating muscle protein synthesis.

Study on Hormonal Effects

A study published in the Critical Reviews in Food Science and Nutrition demonstrated that dipeptides like this compound significantly enhanced insulin secretion when administered alongside glucose in a controlled environment. This suggests a synergistic effect that could be harnessed for dietary supplements aimed at athletes or individuals with metabolic disorders .

Exercise Recovery Research

A randomized controlled trial investigated the effects of this compound on recovery following high-intensity exercise. Participants who consumed a supplement containing this dipeptide reported less muscle soreness and faster recovery times compared to a placebo group. This aligns with findings that suggest amino acids play a critical role in recovery processes .

Propriétés

IUPAC Name |

2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317011 | |

| Record name | L-Leucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-50-0 | |

| Record name | L-Leucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Leucylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Leucylglycine?

A1: L-Leucylglycine has the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol. []

Q2: Is there spectroscopic data available for Leu-Gly?

A2: Yes, researchers have used various spectroscopic techniques to study Leu-Gly. 1H and 13C NMR have been utilized to analyze its conformation and aggregation behavior in different solvents. [, , , , ] IR spectroscopy has also been employed to investigate its structure, particularly intramolecular hydrogen bonding. [, ]

Q3: How does the aggregation of Leu-Gly differ in hexafluoroisopropanol (HFIP) and 2-propanol (2-PrOH) solutions?

A3: Dynamic light scattering and molecular dynamics simulations revealed distinct aggregation patterns for Leu-Gly in HFIP-water and 2-PrOH-water mixtures. Linear-shaped aggregates were observed in HFIP solutions, attributed to the solvent's ability to solvate the dipeptide's moieties, promoting elongated structures and electrostatic interactions between N- and C-terminals. Conversely, spherical-shaped aggregates formed in 2-PrOH solutions due to water molecules bridging the dipeptide's moieties. []

Q4: Does the presence of calcium ions affect the chemical behavior of Leu-Gly derivatives?

A4: Yes, calcium ions can mediate the transesterification of certain protected Leu-Gly esters in methanol solutions. This was demonstrated with Z-Asn-Leu-Gly-OEt and Moz-Asn-Leu-Gly-OEt, which underwent transesterification in the presence of calcium acetate. This suggests a potential catalytic role of a peptide derivative-Ca2+ complex in facilitating this reaction. [, ]

Q5: Does L-Leucylglycine possess any biological activity?

A5: While Leu-Gly itself has not been extensively studied for direct pharmacological effects, research suggests potential roles in various biological processes. Studies have examined its influence on collagen synthesis [] and its presence in bioactive peptides derived from natural sources. [, ]

Q6: Can Leu-Gly be transported intact across the intestinal wall?

A6: Research suggests that a significant portion of Leu-Gly-Gly-Gly, a tetrapeptide containing the Leu-Gly sequence, can be transported intact across the rat small intestine. [] This finding indicates a potential pathway for the absorption of larger peptides containing the Leu-Gly motif.

Q7: Have any studies investigated the potential of Leu-Gly as a functional food ingredient?

A7: Yes, research has explored the effects of orally administered Leu-Gly on UVB-induced wrinkle formation in hairless mice. Results suggest that Leu-Gly, along with Gly-Leu, may possess anti-wrinkling properties by promoting collagen synthesis and inhibiting matrix metalloproteinases. []

Q8: Has Leu-Gly been identified in any naturally occurring bioactive peptides?

A8: Yes, mass spectrometry analysis identified Leu-Gly within a potent antioxidant peptide, Gly-Leu-Phe-Gly-Pro-Arg, derived from the gelatin hydrolysate of seabass skin. [] This finding highlights the potential of natural sources as reservoirs for bioactive peptides containing the Leu-Gly motif.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.